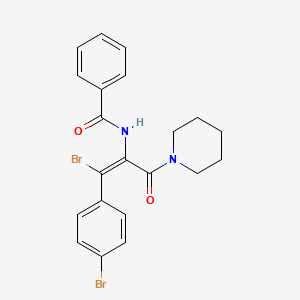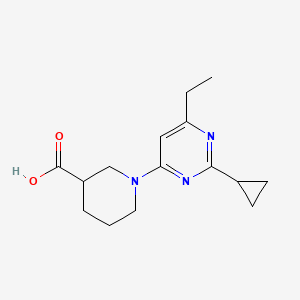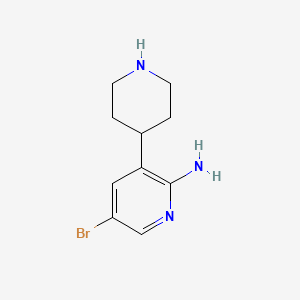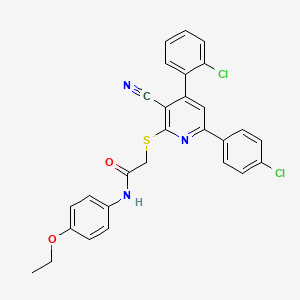
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of chlorophenyl, cyanopyridinyl, and ethoxyphenyl groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of chlorophenyl and cyanopyridinyl groups. The final step involves the attachment of the ethoxyphenyl group through a thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenyl and cyanopyridinyl groups may interact with enzymes or receptors, modulating their activity. The thioether linkage can facilitate the compound’s binding to its target, enhancing its efficacy.
相似化合物的比较
Similar Compounds
- 2-((4-(2-Chlorophenyl)-6-(4-fluorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- 2-((4-(2-Chlorophenyl)-6-(4-methylphenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
Uniqueness
The unique combination of chlorophenyl, cyanopyridinyl, and ethoxyphenyl groups in 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide distinguishes it from similar compounds
属性
分子式 |
C28H21Cl2N3O2S |
|---|---|
分子量 |
534.5 g/mol |
IUPAC 名称 |
2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H21Cl2N3O2S/c1-2-35-21-13-11-20(12-14-21)32-27(34)17-36-28-24(16-31)23(22-5-3-4-6-25(22)30)15-26(33-28)18-7-9-19(29)10-8-18/h3-15H,2,17H2,1H3,(H,32,34) |
InChI 键 |
TZJSJTVTIRUXOU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid](/img/structure/B15055473.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B15055474.png)
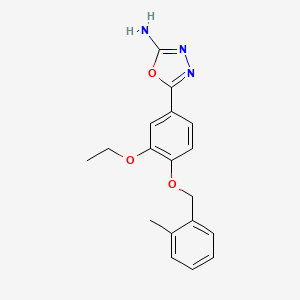
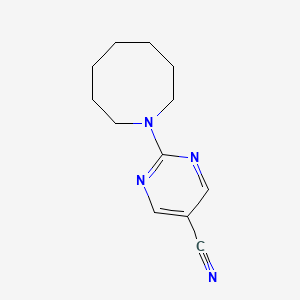
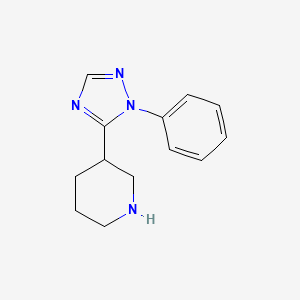
![7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
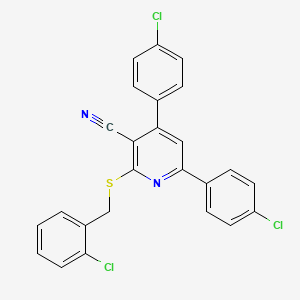
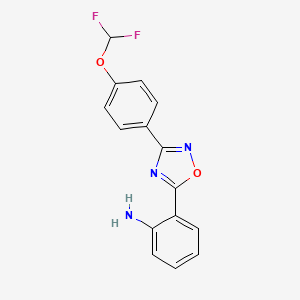
![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15055519.png)
